molecular formula C21H26N6O3S B5170328 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5170328
M. Wt: 442.5 g/mol
InChI Key: HUAXENJXGKYBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzenesulfonyl-piperazine moiety and a 3-methylpyrazole group. The pyridazine scaffold is a six-membered aromatic ring with two adjacent nitrogen atoms, which is often utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions . The 4-methoxy-2,5-dimethylbenzenesulfonyl group attached to the piperazine ring enhances hydrophilicity and metabolic stability, while the 3-methylpyrazole substituent may contribute to target binding affinity, as pyrazole derivatives are known for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-15-14-19(16(2)13-18(15)30-4)31(28,29)26-11-9-25(10-12-26)20-5-6-21(23-22-20)27-8-7-17(3)24-27/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAXENJXGKYBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This involves the reaction of piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.

    Synthesis of the pyrazole derivative: This step involves the formation of 3-methyl-1H-pyrazole through cyclization reactions.

    Coupling reactions: The final step involves coupling the piperazine and pyrazole derivatives with a pyridazine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Pharmacology: It may serve as a pharmacological tool to study receptor interactions and signal transduction pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole and pyridazine rings may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis:

Structural Analogues and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Pattern (Benzenesulfonyl) Pyrazole Substituents Key Features
Target Compound C22H28N6O3S* ~480.5 4-methoxy, 2,5-dimethyl 3-methyl Balanced hydrophilicity and steric bulk
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)pyridazine C21H26N6O3S 442.5 4-methoxy, 3-methyl 3,5-dimethyl Reduced steric hindrance at benzenesulfonyl
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine C26H28N6O2S 488.6 Biphenyl-4-yl 3,4,5-trimethyl Increased hydrophobicity due to biphenyl group
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine C23H21N5O2S 431.5 Methanesulfonylphenyl-methyl 3-substituted phenyl Distinct sulfonyl linkage (methylsulfonyl vs. benzenesulfonyl)

*Estimated based on structural analysis.

Key Structural and Functional Differences

Substituent Positioning on Benzenesulfonyl Group :

  • The target compound’s 4-methoxy-2,5-dimethylbenzenesulfonyl group provides a unique steric and electronic profile compared to the 4-methoxy-3-methylphenylsulfonyl group in . The additional methyl groups at positions 2 and 5 may enhance metabolic stability but could reduce binding affinity to targets requiring less steric bulk .
  • The biphenylsulfonyl group in introduces significant hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Pyrazole Modifications: The 3-methylpyrazole in the target compound contrasts with the 3,5-dimethylpyrazole in and the 3,4,5-trimethylpyrazole in .

Sulfonyl Linkage Variations: The benzenesulfonyl-piperazine group in the target compound differs from the methanesulfonylphenyl-methyl linkage in .

Inferred Pharmacological Implications

  • Kinase Inhibition : Pyridazine-piperazine hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The biphenylsulfonyl derivative may exhibit improved selectivity for hydrophobic kinase pockets, whereas the target compound’s methoxy groups could favor solubility in polar environments .
  • Antitumor Activity : Pyrazole-containing compounds, such as those in , demonstrate antitumor effects via apoptosis induction. The target compound’s 3-methylpyrazole may retain similar activity but with altered pharmacokinetics due to its substituent pattern .

Biological Activity

3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic compound with potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, a pyridazine core, and various substituents, which contribute to its biological properties. The molecular formula is C23H30N6O3SC_{23}H_{30}N_{6}O_{3}S with a molecular weight of 470.6 g/mol.

PropertyValue
Molecular FormulaC23H30N6O3S
Molecular Weight470.6 g/mol
CAS Number1019104-53-0

The biological activity of this compound is primarily attributed to its ability to modulate key metabolic pathways involved in cancer cell proliferation. Specifically, it has been noted for its interaction with pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism by regulating glycolysis and the pentose phosphate pathway. By inhibiting PKM2, the compound may reduce the energy supply to cancer cells, thereby inhibiting their growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : Research demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in cancer treatment.

Other Biological Activities

Apart from its anticancer properties, the compound has shown promise in:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial and antifungal properties, although further research is needed to fully elucidate these effects .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Piperazine Derivative : A piperazine ring is synthesized using standard organic reactions involving amines and sulfonyl chlorides.
  • Pyridazine Core Construction : The pyridazine core is constructed through cyclization reactions involving appropriate precursors.
  • Functionalization : The final compound is obtained by functionalizing the piperazine with various substituents like methoxy and methyl groups through electrophilic aromatic substitution reactions.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Case Study 2: Metabolic Regulation

In another study focusing on metabolic regulation, researchers found that treatment with this compound led to decreased lactate production in cancer cells, indicating a shift from aerobic glycolysis to oxidative phosphorylation. This metabolic reprogramming was linked to reduced tumor growth in xenograft models.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this pyridazine derivative?

The synthesis of this compound involves multi-step reactions, including sulfonylation of the piperazine ring, coupling of the pyridazine core, and functionalization of the pyrazole moiety. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions involving sulfonyl chloride intermediates require low temperatures (0–5°C) to prevent side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products . Example yield optimization
StepSolventTemperature (°C)Yield (%)
SulfonylationDCM0–572
Pyridazine couplingDMF8065

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm piperazine sulfonyl group integration (δ 3.2–3.5 ppm for CH₂N protons) and pyridazine/pyrazole aromatic signals .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 485.1921 for C₂₂H₂₈N₆O₃S) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Q. What preliminary assays are suitable for screening its biological activity?

Prioritize target-agnostic assays to identify potential mechanisms:

  • Kinase inhibition profiling : Use a panel of 50+ kinases to detect activity against ATP-binding domains .
  • Cellular cytotoxicity (MTT assay) : Test IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin 5-HT₂A) due to the piperazine moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Integrate quantum mechanics (QM) and molecular dynamics (MD):

  • QM calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase active sites) .
  • ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) .

Q. What strategies resolve contradictions in experimental vs. predicted biological activity data?

Case study: If in vitro assays show weak activity despite strong docking scores:

  • Solubility testing : Measure solubility in PBS/DMSO; poor solubility may limit cellular uptake .
  • Metabolic stability : Use liver microsomes to check rapid degradation .
  • Off-target screening : Proteome-wide affinity profiling (e.g., CETSA) identifies unintended interactions .

Q. How can researchers design SAR studies to optimize activity against a specific target?

Focus on modular substitutions:

  • Piperazine sulfonyl group : Replace methoxy with halogens (Cl, F) to enhance lipophilicity .
  • Pyrazole methyl group : Introduce bulkier substituents (e.g., CF₃) to sterically block metabolic oxidation . Example SAR table for kinase inhibition:
Substituent (R)IC₅₀ (nM)Selectivity Ratio (Kinase X/Y)
-OCH₃1201.5
-Cl453.2
-CF₃288.7

Methodological Considerations

Q. What experimental controls are essential for reproducibility in kinetic studies?

  • Negative controls : Use structurally similar inert analogs to confirm target specificity .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) .
  • Internal standards : Spike deuterated analogs into HRMS runs to validate quantification .

Q. How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Catalytic optimization : Screen Pd/C or Ni catalysts for Suzuki couplings to reduce metal loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.